

Comparative Guide to the Structure-Activity Relationship of 2-Chlorobenzothiazole Analogs

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Compound of Interest

Compound Name: 2-Chlorobenzo[*d*]thiazol-6-ol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs of 2-chlorobenzothiazole, with a focus on their potential as therapeutic agents. The information presented is collated from recent studies and aims to provide an objective overview supported by experimental data to aid in the design and development of novel benzothiazole-based drugs.

Introduction

Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of pharmacological activities. These activities include antimicrobial, antifungal, anticancer, anti-inflammatory, and enzyme inhibitory properties.^{[1][2][3]} The 2-chlorobenzothiazole scaffold, in particular, serves as a versatile synthetic intermediate for the generation of diverse analogs with modified biological activities. This guide focuses on summarizing the key SAR findings from various studies to elucidate the impact of structural modifications on the biological efficacy of these compounds.

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the quantitative biological activity data for various 2-chlorobenzothiazole analogs and related derivatives from the literature.

Table 1: Anticancer Activity of Benzothiazole-2-thiol Derivatives[4]

Compound ID	Structure	Cell Line	IC50 (nM)
7d	2-Chloro-N-(2-(2-(5-chloropyridin-2-ylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)acetamide	SKRB-3	-
SW620	-		
A549	-		
HepG2	-		
7e	Pyridinyl-2-amine linked benzothiazole-2-thiol	SKRB-3	1.2
SW620	4.3		
A549	44		
HepG2	48		
7f	Pyridinyl-2-amine linked benzothiazole-2-thiol	SKRB-3	-
SW620	-		
A549	-		
HepG2	-		
7i	Pyridinyl-2-amine linked benzothiazole-2-thiol	SKRB-3	-
SW620	-		
A549	-		
HepG2	-		

Table 2: Cyclooxygenase (COX) Inhibitory Activity of Benzo[d]thiazole Analogs[5]

Compound ID	COX-1 IC ₅₀ (μM)	COX-2 IC ₅₀ (μM)	COX-2 Selectivity Index (SI)
2c	>10	0.77	>13.0
2d	>10	0.54	>18.5
2g	>10	0.68	>14.7
3d	>10	0.28	>35.7
3f	>10	0.42	>23.8
3g	>10	0.35	>28.6

Table 3: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of Benzothiazole-Thiadiazole-Thiazolidinone Analogs[6]

Analog ID	AChE IC ₅₀ (μM)	BuChE IC ₅₀ (μM)
3	0.90 ± 0.20	1.10 ± 0.40
Donepezil (Standard)	4.20 ± 0.10	-

Table 4: Antibacterial Activity of N,N-disubstituted 2-aminobenzothiazoles against *S. aureus*[7]

Compound ID	Substitution on Phenyl Ring	MIC (μM) against <i>S. aureus</i> WT
1	6-chloro	2.9
4	Unsubstituted	5.8 - 8.7
5	5-chloro	2.9
6	Unsubstituted (no methyl)	>100

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

General Synthesis of Benzothiazole Derivatives

A common synthetic route involves the reaction of substituted 2-aminobenzothiazoles with various electrophiles. For instance, the synthesis of 3-(7-Chloro-6-fluoro benzo[d]thiazol-2-yl)-2-(4-Chlorophenyl) thiazolidin-4-one is achieved by reacting substituted 2-aminobenzothiazole with aromatic amines, followed by condensation with mercaptoacetic acid. [1] Another example is the synthesis of benzothiazole-2-thiol derivatives, which starts from commercially available amines reacting with 2-chloroacetyl chloride.[4]

In Vitro Anticancer Activity Assay

Human cancer cell lines (e.g., SKRB-3, SW620, A549, HepG2) are used to evaluate the cytotoxic effects of the synthesized compounds. The cells are typically seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). The cell viability is then assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.[4]

In Vitro Cyclooxygenase (COX) Inhibition Assay

The ability of the compounds to inhibit ovine COX-1 and COX-2 is determined using an in vitro enzyme immunoassay kit. The assay measures the conversion of arachidonic acid to prostaglandins. The inhibitory activity is calculated as the percentage of inhibition, and the IC₅₀ values are determined from the concentration-response curves.[5]

In Vitro Cholinesterase Inhibition Assay

The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is measured using a modified Ellman's spectrophotometric method. The assay involves the hydrolysis of acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BuChE) by the respective enzymes, and the subsequent reaction of the product with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored anion, which is measured spectrophotometrically. The IC₅₀ values are then calculated.[6]

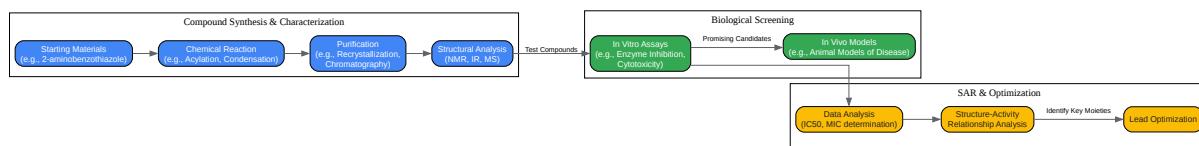
Antibacterial Minimum Inhibitory Concentration (MIC) Assay

The MIC of the compounds against bacterial strains such as *Staphylococcus aureus* is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds are serially diluted in a 96-well plate containing bacterial suspension in a suitable broth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.

[7]

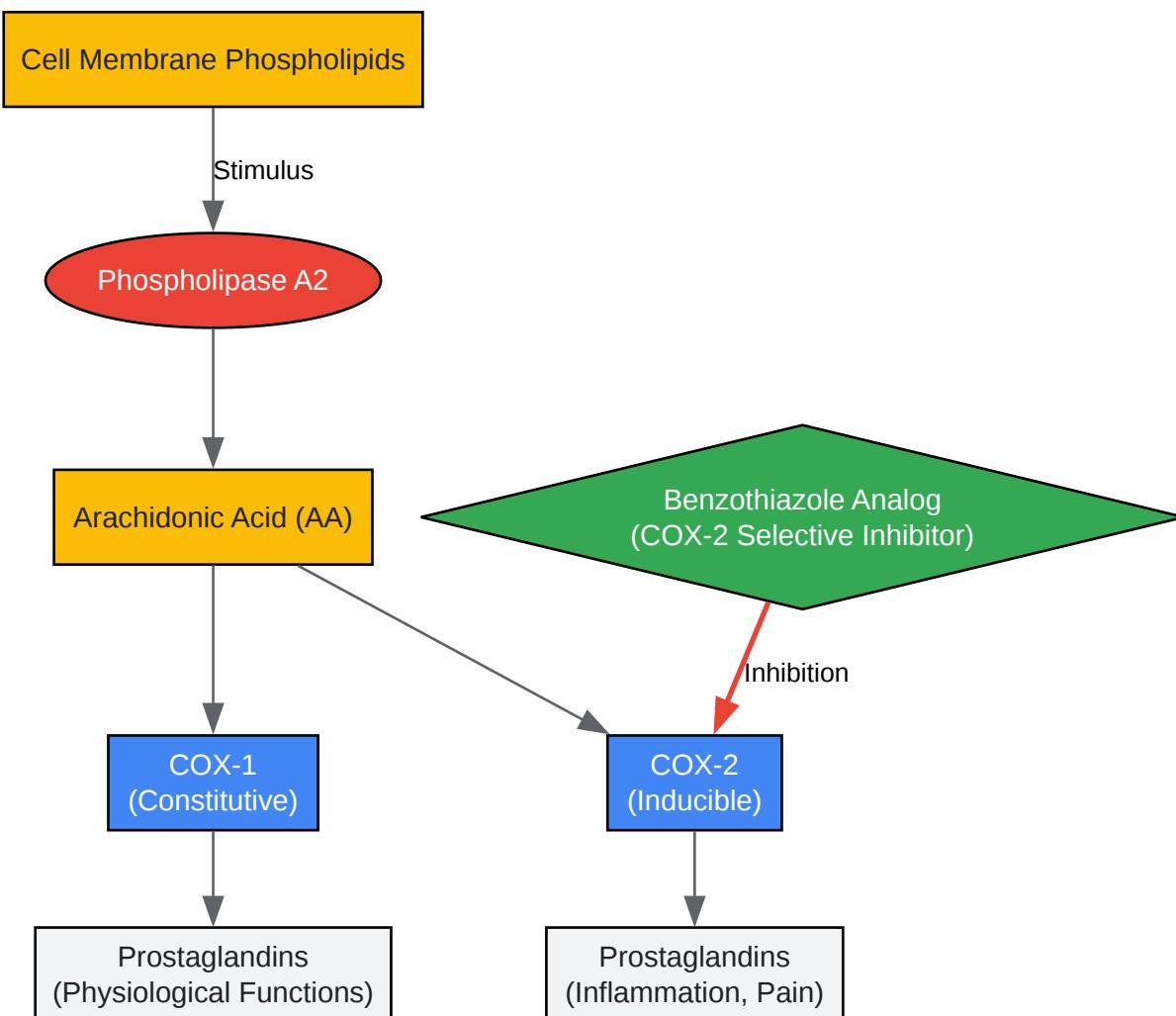
Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key concepts and processes related to the study of 2-chlorobenzothiazole analogs.



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Caption: A generalized workflow for the synthesis, biological evaluation, and SAR-guided optimization of novel benzothiazole analogs.

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Caption: Simplified signaling pathway of prostaglandin synthesis and the mechanism of action for COX-2 selective inhibitors.

Structure-Activity Relationship Insights

Based on the presented data, several key SAR insights can be drawn:

- Anticancer Activity: For the benzothiophene-2-thiol derivatives, the presence of a pyridinyl-2-amine linked moiety appears to be crucial for potent anticancer activity, as demonstrated by compound 7e.^[4] Further substitutions on this and the benzothiophene core are likely to modulate this activity.

- Anti-inflammatory Activity: In the case of COX inhibitors, the specific substitution pattern on the benzo[d]thiazole ring significantly influences both the potency and selectivity towards COX-2. The data suggests that certain modifications can lead to potent and highly selective COX-2 inhibitors, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[5]
- Neuroprotective Activity: The exceptional potency of analog 3 against both AChE and BuChE highlights the potential of hybrid molecules combining benzothiazole, thiadiazole, and thiazolidinone scaffolds for the treatment of Alzheimer's disease. The trifluoromethyl substitution on this analog was suggested to be a key contributor to its high activity.[6]
- Antibacterial Activity: For N,N-disubstituted 2-aminobenzothiazoles, the position of the chloro group on the benzothiazole ring can influence antibacterial activity, with the 5- and 6-chloro positions showing comparable potency. However, the removal of the chloro group leads to a decrease in activity, and the nature of the substituent at the 2-amino position is also critical for maintaining antibacterial efficacy.[7]

Conclusion

The 2-chlorobenzothiazole scaffold is a valuable starting point for the development of a wide range of biologically active compounds. The structure-activity relationship studies summarized in this guide demonstrate that modifications to the benzothiazole core and its substituents can lead to significant changes in pharmacological activity and selectivity. This information provides a rational basis for the future design of more potent and specific therapeutic agents targeting a variety of diseases. Further research focusing on systematic structural modifications and in-depth mechanistic studies will be crucial for the successful translation of these promising compounds into clinical candidates.

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